methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate is a chemical compound with the CAS Number: 228117-37-1 . It has a molecular weight of 182.22 . The IUPAC name for this compound is methyl (1S,2R,5R)-3-oxobicyclo[3.2.1]octane-2-carboxylate . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds like this compound often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold . This is a central core of the family of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O3/c1-13-10(12)9-7-3-2-6(4-7)5-8(9)11/h6-7,9H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 182.22 .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate involves the conversion of a bicyclic ketone to an ester through a carboxylation reaction.", "Starting Materials": [ "Bicyclo[3.2.1]octan-3-one", "Methyl chloroformate", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Bicyclo[3.2.1]octan-3-one is reacted with methyl chloroformate in the presence of sodium hydroxide to form methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate intermediate.", "The intermediate is then subjected to carboxylation reaction using carbon dioxide in methanol to form the final product, methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate.", "The product is then isolated by filtration and washed with diethyl ether to obtain the pure compound." ] } | |
CAS No. |
228117-37-1 |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.